molecular formula C9H9N3O B13603865 2-methoxy-4-(1H-pyrazol-4-yl)pyridine

2-methoxy-4-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13603865
M. Wt: 175.19 g/mol
InChI Key: PXUNPXHWPHKVND-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a pyrazole ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine typically involves the reaction of a pyridine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a preformed pyrazole and pyridine, which are then subjected to a cyclization reaction. The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This compound may also modulate signaling pathways by binding to key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3O/c1-13-9-4-7(2-3-10-9)8-5-11-12-6-8/h2-6H,1H3,(H,11,12)

InChI Key

PXUNPXHWPHKVND-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CNN=C2

Origin of Product

United States

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